4-Chloro-5-fluoro-2-nitrophenol
Description
Significance within Halogenated Nitroaromatic Compounds
Halogenated nitroaromatic compounds are a class of chemicals widely used in the synthesis of numerous industrial products, including dyes, polymers, pesticides, and explosives. nih.gov The presence of a nitro group, with its strong electron-withdrawing nature, combined with the stability of the aromatic ring, makes these compounds resistant to oxidative degradation. nih.gov This characteristic also contributes to their utility in various chemical applications. nih.gov
4-Chloro-5-fluoro-2-nitrophenol is a significant member of this class due to the combined influence of its halogen and nitro substituents. The chlorine and fluorine atoms, being highly electronegative, along with the nitro group, create a distinct electronic environment on the phenol (B47542) ring. pressbooks.pub This unique electronic arrangement influences the compound's reactivity, particularly its susceptibility to nucleophilic aromatic substitution and electrophilic substitution reactions. chemimpex.com
The specific positioning of the chloro, fluoro, and nitro groups on the phenol ring allows for regioselective transformations, a crucial aspect in multi-step organic synthesis. The nitro group can be reduced to an amino group, which can then be further modified, expanding the synthetic possibilities. This versatility makes this compound a valuable precursor for creating a diverse array of more complex molecules with potential applications in various fields.
From an environmental perspective, halogenated compounds, including nitroaromatics, are noted for their potential to contaminate soil, water, and air. tecamgroup.com The decomposition of such compounds can lead to the formation of inorganic substances that may impact the environment. tecamgroup.com
Research Trajectories of Phenolic Derivatives
Phenolic compounds, which are secondary metabolites found widely in plants, are the subject of extensive research due to their diverse biological activities. mdpi.comnih.gov These activities include antioxidant, anti-inflammatory, antimicrobial, and cardioprotective effects. mdpi.comnih.gov The food, pharmaceutical, and cosmetic industries are increasingly interested in plant-derived phenolic compounds for the development of functional foods, supplements, and other health-promoting products. mdpi.commdpi.com
Research into phenolic derivatives is following several key trajectories. One major area of focus is the extraction and detection of these compounds from natural sources. mdpi.com Efforts are being made to develop more efficient extraction methods and highly sensitive analytical techniques to identify and quantify individual phenolic compounds in complex mixtures. mdpi.com
Another significant research direction involves the investigation of the relationship between the structure of phenolic compounds and their biological activity. mdpi.com By understanding how different functional groups and their positions on the phenolic ring influence activity, researchers can design and synthesize novel derivatives with enhanced therapeutic potential. The study of phenolic compounds from various plant genotypes and at different developmental stages is also a key area, as this can help in identifying the optimal time for harvesting to obtain the highest yield of desired compounds. mdpi.com
Furthermore, there is a growing interest in the application of phenolic compounds in material science and as intermediates in organic synthesis. Their antioxidant properties make them suitable for use as additives in polymers to prevent degradation. In synthesis, the hydroxyl group of phenols can be easily modified, making them versatile starting materials for the production of a wide range of other compounds.
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVRPMINWUWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626304 | |
| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-25-5 | |
| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Nitrophenol
Strategic Reaction Pathways and Optimization
The construction of the 4-Chloro-5-fluoro-2-nitrophenol molecule is achieved through several strategic pathways, each with its own set of optimizations for reaction conditions and reagents.
Electrophilic Aromatic Substitution Approaches on Halogenated Phenol (B47542) Precursors
One of the most direct methods for synthesizing polysubstituted phenols is through electrophilic aromatic substitution (EAS) on a precursor that already contains some of the required functional groups. In the case of this compound, the nitration of a di-halogenated phenol is a key strategy.
A primary route involves the direct nitration of 3-chloro-4-fluorophenol (B1581553). This reaction is typically performed under controlled, low-temperature conditions (around 0°C) using a nitrating mixture, such as concentrated sulfuric acid and fuming nitric acid. The existing hydroxyl, chloro, and fluoro substituents on the aromatic ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The powerful activating and ortho-, para-directing effect of the hydroxyl group is dominant, guiding the nitro group to one of the positions ortho to it. The halogens also contribute to the regiochemical outcome. This controlled nitration primarily yields the desired this compound, although minor isomers like 3-chloro-4-fluoro-2,6-dinitrophenol can form as byproducts if conditions are not carefully managed.
A similar electrophilic nitration step is crucial in multi-step syntheses. For instance, an intermediate such as 2-fluoro-4-chloroacetophenone can be nitrated using reagents like a mixture of concentrated sulfuric and nitric acids or potassium nitrate. google.com This reaction is also conducted at low temperatures, ranging from -20 to 10°C, to control selectivity and minimize side reactions. google.com
Nucleophilic Aromatic Substitution (SNAr) in Phenol Synthesis
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly when a precursor with a good leaving group is available. libretexts.orglibretexts.org The SNAr mechanism is viable because the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution. libretexts.orglibretexts.org
While not a direct synthesis of the title compound, the synthesis of the related 4-chloro-2-nitrophenol (B165678) from 2,5-dichloro-nitrobenzene illustrates this principle. sciencemadness.org In this reaction, a chloro group is displaced by a hydroxide (B78521) ion (from NaOH) under heat. The nitro group para to the target chlorine atom activates the ring, enabling the substitution. sciencemadness.org
This SNAr strategy can be adapted for the synthesis of fluorinated analogs. For example, a multi-step sequence to produce an isomer, 5-fluoro-2-nitrophenol (B146956), starts with the nucleophilic substitution of a fluorine atom in 2,4-difluoronitrobenzene (B147775) with ammonia. The resulting amino group is then converted into a hydroxyl group via diazotization and subsequent hydrolysis, demonstrating the utility of SNAr in building complex phenols.
Multi-step Synthetic Sequences from Defined Starting Materials (e.g., 3-chloro-4-fluorophenol)
Complex molecules often necessitate multi-step syntheses to ensure the correct placement of functional groups. These sequences provide a high degree of control over the final product's structure.
Table 1: Multi-step Synthesis Starting from m-Fluoroaniline
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Acetylation | Acetic Anhydride/Acetyl Chloride | Protection of the amino group to control reactivity and direct subsequent substitutions. google.com |
| 2 | Friedel-Crafts Acylation | Acylating agent, Lewis acid | Introduction of an acetophenone (B1666503) group. google.com |
| 3 | Hydrolysis | Acid/Base | Deprotection of the amino group. google.com |
| 4 | Sandmeyer Reaction | NaNO₂, HCl; CuCl | Conversion of the amino group to a chloro substituent via a diazonium salt. google.com |
This sequence, starting from m-fluoroaniline, systematically builds a key intermediate, 4-chloro-2-fluoro-5-nitroacetophenone, which can then be further transformed into the target phenol. google.com Another critical multi-step pathway begins with the direct nitration of 3-chloro-4-fluorophenol as previously described.
Hydrolysis and Related Transformations of Precursors (e.g., nitrophenyl carbonates)
A refined method for introducing the phenolic hydroxyl group involves the hydrolysis of a suitable precursor, such as a carbonate ester. This strategy often provides high yields under mild conditions.
One documented synthesis involves the hydrolysis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate. chemicalbook.com The reaction is carried out by stirring the carbonate precursor with sodium bicarbonate, a mild base, in a mixture of methanol (B129727) and water at room temperature for an extended period (e.g., 16 hours). chemicalbook.com The carbonate group is readily cleaved under these conditions to reveal the phenol, yielding this compound. chemicalbook.com
A more elaborate version of this strategy involves first converting a phenol into a carbonate, performing a subsequent reaction like nitration, and then hydrolyzing the carbonate to release the final phenolic product. For example, 4-fluoro-2-chlorophenol can be reacted to form a carbonate, which is then nitrated using a mixture of concentrated nitric acid in sulfuric acid. The resulting nitrated carbonate is then hydrolyzed with sodium hydroxide to give the final product. guidechem.com
Table 2: Summary of Key Synthetic Pathways
| Method | Starting Material | Key Reagents/Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Direct Nitration | 3-chloro-4-fluorophenol | Conc. H₂SO₄, fuming HNO₃, ~0°C | - | |
| Carbonate Hydrolysis | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | NaHCO₃, Methanol/Water, 20°C, 16h | 98% | chemicalbook.com |
Yield Enhancement and Purification Techniques in Synthetic Protocols
Achieving high yields and purity is critical in the synthesis of this compound. Various techniques are employed throughout the synthetic process to maximize product recovery and remove impurities.
To enhance yields in multi-step pathways, the purification of intermediates is often necessary. For instance, intermediates like 4-chloro-5-fluoro-2-nitroanisole can be purified using column chromatography with a hexane-ethyl acetate (B1210297) solvent system before proceeding to the next step.
Standard purification protocols after the reaction workup include several steps. Liquid-liquid extraction is commonly used to separate the product from the aqueous phase. For example, after acidifying the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. chemicalbook.comguidechem.com The combined organic layers are then washed with water or brine to remove residual inorganic salts and other water-soluble impurities. chemicalbook.comguidechem.com The organic solution is subsequently dried using an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove traces of water. chemicalbook.comguidechem.comchemicalbook.com Finally, the solvent is removed under reduced pressure (e.g., rotary evaporation or decompression distillation) to isolate the crude product. chemicalbook.comguidechem.com
For further purification, recrystallization or column chromatography using silica (B1680970) gel may be employed. chemicalbook.com In some preparations, activated carbon is used to adsorb colored and organic impurities from the product solution before final crystallization, significantly improving the purity of the final product. google.com The success of the purification is often confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. chemicalbook.com
Mechanistic Investigations of 4 Chloro 5 Fluoro 2 Nitrophenol Reactivity
Redox Chemistry of the Nitroaromatic Moiety
The nitro group of 4-Chloro-5-fluoro-2-nitrophenol is a key functional group that readily participates in both oxidation and reduction reactions, leading to a variety of important chemical transformations.
Oxidation Reactions and Functional Group Transformations (e.g., formation of carboxylic acids)
While direct oxidation of the phenol (B47542) ring to quinone derivatives is a common reaction for phenols, the transformation of the nitro group itself is less typical under standard oxidizing conditions. However, the broader context of oxidizing environments can lead to the formation of other functional groups. For instance, in related halogenated nitrophenols, the phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The presence of both chloro and fluoro substituents on the ring in this compound influences the electron density and, consequently, the susceptibility of the ring to oxidation. researchgate.net
In some cases, multi-step synthetic sequences involving oxidation can lead to the formation of carboxylic acids. For example, a related compound, 2-Chloro-4-fluoro-5-nitrobenzoic acid, highlights the possibility of having a carboxylic acid group on a similarly substituted aromatic ring. bldpharm.comxieshichem.com Such transformations would typically involve a series of reactions where a precursor group is oxidized to a carboxylic acid, rather than direct oxidation of the nitro group.
Reduction Reactions to Amine Derivatives (e.g., formation of aminophenols)
The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental and widely utilized transformation in organic synthesis. For this compound, this reaction yields 2-amino-4-chloro-5-fluorophenol. guidechem.com This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in an acidic medium. The resulting aminophenol is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
The general mechanism for the reduction of a nitro group to an amine involves several intermediates. For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction. rsc.orgmdpi.comresearchgate.net The process is believed to proceed through the formation of nitroso and hydroxylamino intermediates. In the case of 2-chloro-5-nitrophenol (B15424), it is initially reduced to 2-chloro-5-hydroxylaminophenol. nih.gov
Table 1: Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Conditions | Product |
| H₂/Pd-C | Catalytic hydrogenation | 2-amino-4-chloro-5-fluorophenol |
| SnCl₂/HCl | Acidic medium | 2-amino-4-chloro-5-fluorophenol |
| NaBH₄ | With a catalyst | 4-aminophenol (from 4-nitrophenol) mdpi.comresearchgate.net |
Aromatic Substitution Dynamics
The halogen substituents on the aromatic ring of this compound play a crucial role in directing and influencing the rate of aromatic substitution reactions.
Influence of Halogen Substituents on Aromatic Ring Activation/Deactivation
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups, such as the nitro group, and halogens facilitates the attack of nucleophiles. The fluorine atom, in particular, increases the susceptibility of the compound to SNAr reactions compared to its non-fluorinated analogs. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of their order in SN1 and SN2 reactions.
Table 2: Influence of Substituents on Aromatic Ring Reactivity
| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |
| -NO₂ | Strongly deactivating, meta-directing | Strongly activating |
| -Cl | Deactivating, ortho, para-directing quora.com | Activating (good leaving group) |
| -F | Deactivating, ortho, para-directing | Strongly activating (excellent leaving group) |
| -OH | Activating, ortho, para-directing | --- |
Nucleophilic Displacement at the Phenolic Center
The phenolic hydroxyl group itself can act as a nucleophile or can be deprotonated to form a phenoxide ion, which is a much stronger nucleophile. However, direct nucleophilic displacement of the hydroxyl group is generally difficult. Instead, reactions at the phenolic center often involve the displacement of other substituents on the ring, with the phenoxide group influencing the reaction's regioselectivity and rate.
In the context of this compound, nucleophilic aromatic substitution reactions are more likely to involve the displacement of the halogen atoms, particularly the fluorine atom, due to the strong activation provided by the ortho-nitro group. The chloro and fluoro groups can be replaced by various nucleophiles, enabling the synthesis of a wide range of derivatives. For example, reaction with an alkoxide would lead to the substitution of a halogen with an alkoxy group.
Elucidation of Reaction Mechanisms and Intermediates
The elucidation of reaction mechanisms for compounds like this compound often relies on a combination of experimental evidence and computational studies. For instance, the mechanism of reduction of the nitro group is understood to proceed via intermediates such as nitroso and hydroxylamino species. nih.gov In nucleophilic aromatic substitution, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group.
In a related compound, 2-chloro-5-nitrophenol, degradation by Ralstonia eutropha JMP134 was found to initiate with the chemoselective reduction of the nitro group to a hydroxylamino group, followed by an enzymatic Bamberger rearrangement to form 2-amino-5-chlorohydroquinone. nih.gov This highlights a potential biological reaction pathway and the types of intermediates that can be formed.
Applications of 4 Chloro 5 Fluoro 2 Nitrophenol in Advanced Organic Synthesis
Role as a Crucial Building Block for Complex Molecules
The strategic placement of reactive sites on the 4-Chloro-5-fluoro-2-nitrophenol molecule makes it an important starting material for the synthesis of diverse and complex molecules. The presence of both chloro and fluoro substituents, along with a nitro group, allows for a range of chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions, reduction of the nitro group to an amine, and further functionalization.
A notable example of its utility is in the synthesis of various heterocyclic compounds. A related building block, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been effectively used in solid-phase synthesis to create libraries of condensed nitrogenous heterocycles such as benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov This is achieved through a sequence of reactions including immobilization on a resin, substitution of the chlorine atom, reduction of the nitro group, and subsequent cyclization. nih.gov The principles of these synthetic strategies can be extrapolated to this compound, highlighting its potential in generating a wide array of complex, non-pharmaceutical molecules with potential applications in materials science and other fields.
The reactivity of the functional groups allows for the stepwise and controlled introduction of various substituents, leading to the construction of intricate molecular frameworks. The nitro group, for instance, can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to build larger molecular assemblies.
Precursor Utility in Pharmaceutical and Agrochemical Development
The structural motifs present in this compound and its isomers are of significant interest in the pharmaceutical and agrochemical industries. These compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and potent agrochemicals.
A prominent example is the use of a closely related isomer, 4-chloro-2-fluoro-5-nitroacetophenone, as a key intermediate in the preparation of Pibrentasvir. google.com Pibrentasvir is a potent NS5A inhibitor used in combination with other drugs for the treatment of chronic hepatitis C virus (HCV) infection. google.com The synthesis of this complex antiviral agent relies on the specific substitution pattern of the nitrophenol-derived intermediate to build the core structure of the drug.
Furthermore, the general class of chloronitrophenols is widely utilized in the development of various bioactive compounds. For instance, they are precursors to a range of agrochemicals, including herbicides and pesticides. The specific combination of halogen and nitro groups can impart desired biological activities and influence the compound's mode of action, making them valuable scaffolds for the discovery of new and effective crop protection agents. Research has also explored the biotransformation of compounds like 4-chloro-2-nitrophenol (B165678) by microorganisms, which can lead to the formation of other valuable chemical intermediates. researchgate.netresearchgate.net
Synthetic Routes to Novel Materials, Dyes, and Pigments
The chromophoric properties inherent in the nitrophenol structure, combined with the potential for chemical modification, make this compound and its relatives valuable starting materials for the synthesis of novel materials, dyes, and pigments.
Halogenated nitrophenols are known intermediates in the manufacture of dyestuffs. biosynth.com For example, 4-chloro-2-nitrophenol is explicitly mentioned as an important intermediate for producing mordant dyes. google.com The color of these dyes can be tuned by the specific substituents on the aromatic ring. The presence of the nitro group acts as a chromophore, while the halogen atoms can influence the electronic properties and light-fastness of the resulting dye molecule.
The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The amino derivatives of this compound, obtained through the reduction of the nitro group, can serve as such coupling components, leading to the formation of a wide range of azo dyes with potentially unique color properties and applications.
Application as a Reagent in Analytical Chemical Procedures
While direct and extensive research on the application of this compound as a primary analytical reagent is not widely documented, the chemical properties of nitrophenols, in general, suggest their potential utility in analytical chemistry. Nitrophenols can be used as indicators and reagents in various analytical methods due to their acidic nature and their ability to undergo colorimetric reactions. suniv.ac.in
For example, p-nitrophenol is a well-known indicator and is used in the esterase activity assay, where its formation from p-nitrophenyl acetate (B1210297) is monitored spectrophotometrically. acs.orgacs.org The principle of this assay relies on the distinct color of the p-nitrophenolate ion at alkaline pH.
Given the structural similarities, this compound could potentially be developed into a specialized analytical reagent. Its specific pKa value and spectral properties could be exploited for the development of new colorimetric or spectrophotometric methods for the determination of various analytes. Furthermore, analytical methods have been developed for the detection and quantification of related compounds, such as 2-amino-5-nitrophenol (B90527) in biological samples using high-performance liquid chromatography (HPLC), indicating that similar methodologies could be applied to this compound and its metabolites for research and monitoring purposes. nih.gov The degradation of chloronitrophenols can be monitored by techniques such as HPLC and gas chromatography-mass spectrometry (GC-MS), which are crucial for environmental analysis and remediation studies. nih.gov
Biological Activity and Pharmacological Potential of 4 Chloro 5 Fluoro 2 Nitrophenol and Its Derivatives
Evaluation of Antimicrobial Properties
Derivatives of 4-Chloro-5-fluoro-2-nitrophenol have been a subject of research for their potential antimicrobial effects. The core structure, characterized by chlorine and fluorine substituents on a phenolic ring, provides a foundation for the synthesis of various analogues with potential activity against microbial agents.
Research into related structures has shown that the introduction of different functional groups can influence antimicrobial efficacy. For instance, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related acetamide (B32628) derivative, have demonstrated antibacterial activity against Klebsiella pneumoniae. scielo.br The combination of this acetamide with existing antibacterial drugs like ciprofloxacin, cefepime, meropenem, and imipenem (B608078) has been investigated, showing additive or synergistic effects, which suggests a potential role in overcoming drug resistance. scielo.br
Furthermore, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to a 4-chloro-2-aminophenol core, obtained from the reduction of 4-chloro-2-nitrophenol (B165678), has been explored for antibacterial properties. mdpi.com These studies indicate that specific substitutions on the phenyl ring attached to the oxadiazole moiety, such as a 4-nitro group, can lead to promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The structure-activity relationship (SAR) analyses from such studies are crucial in guiding the design of new antimicrobial agents. mdpi.comnih.gov
Investigations into other halogenated and nitrated phenolic compounds have also contributed to the understanding of their antimicrobial potential. For example, various pyrazole (B372694) derivatives containing a chloro-imidazolyl moiety have been synthesized and tested against a panel of bacteria, including B. megaterium, S. aureus, E. coli, and S. typhimurium, as well as the fungus Aspergillus niger. bibliotekanauki.pl
Research on Anti-inflammatory Effects
The anti-inflammatory potential of this compound and its derivatives has been an area of scientific inquiry. The core structure is seen as a scaffold for developing new anti-inflammatory agents. In vitro studies have suggested that the parent compound may inhibit the production of pro-inflammatory cytokines, hinting at a mechanism involving the modulation of inflammatory signaling pathways.
Research on related nitrophenol and phenolic compounds provides a broader context for this potential. For instance, beta-nitrostyrene and its derivatives are known to possess various biological activities, including anti-inflammatory effects. researchgate.net Studies on 1-nitro-2-phenylethene (NPe), a nitrostyrene (B7858105) derivative, have shown that it can suppress the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net This effect was linked to the inhibition of the NF-κB and ERK1/2 signaling pathways. researchgate.net In animal models of acute pleurisy, NPe demonstrated an ability to reduce neutrophil accumulation, a key event in inflammation. researchgate.net
The anti-inflammatory activity of some non-steroidal anti-inflammatory drugs (NSAIDs) is thought to be partly due to their capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Phenolic compounds, in general, are recognized for their antioxidant and anti-inflammatory properties, which are often attributed to their ability to interfere with oxidative stress signaling and suppress pro-inflammatory pathways. mdpi.com For example, certain phenolic compounds have been reported to block the secretion of pro-inflammatory cytokines. mdpi.com
Mechanistic Studies of Molecular Target Interactions in Biological Systems
The biological activity of this compound is believed to stem from its ability to form reactive intermediates through bioreduction processes. These intermediates can then interact with various cellular components, leading to effects such as oxidative stress and enzyme inhibition. The specific molecular targets, such as enzymes or receptors, and the subsequent biochemical pathways involved can vary depending on the biological system and the specific derivative .
The reduction of the nitro group on nitrophenol derivatives is a key transformation. For example, the reduction of 4-nitrophenol (B140041) is a well-established model reaction used to study catalytic activity. researchgate.net This reaction proceeds through intermediates like 4-nitrosophenol. researchgate.net Understanding the mechanism of such reactions provides insight into how these compounds might behave in a biological context.
In the realm of anti-inflammatory action, derivatives of nitrophenols have been shown to interact with specific signaling pathways. For instance, the anti-inflammatory effects of 1-nitro-2-phenylethene have been associated with the inhibition of the NF-κB and ERK1/2 pathways. researchgate.net These pathways are crucial in regulating the expression of pro-inflammatory genes.
From a broader perspective, polyphenolic compounds are known to interact with various biological systems. For example, they can modulate the redox state of molecules like dopamine (B1211576) through electron transfer mechanisms. acs.org This interaction can be studied using techniques like cyclic voltammetry to understand the kinetics of electron transfer. acs.org The ability of polyphenols to act as antioxidants and modulate signaling pathways is a key area of research. acs.org
Cytotoxicity and Anticancer Activity Profiling of Synthesized Analogues
The cytotoxic and potential anticancer activities of derivatives of this compound are areas of active investigation. Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells. nih.gov
Research has explored the synthesis of various derivatives and their evaluation against different cancer cell lines. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and tested for their anticancer activity. mdpi.com One particular derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against several cancer cell lines, including those from the central nervous system and lung. mdpi.com
The mechanism of action of these compounds often involves the induction of apoptosis (programmed cell death). nih.gov Studies on a tetrahydroquinoline derivative of phenol (B47542) showed that it induced apoptosis and inhibited cell migration in human osteosarcoma cells. nih.gov Further investigation revealed that this compound could affect mitochondrial calcium levels and activate caspases 3 and 7, which are key executioners of apoptosis. nih.gov
Other classes of compounds derived from related structures have also shown promise. For instance, pyrimidine (B1678525) derivatives containing aryl urea (B33335) moieties have been designed and synthesized, with some exhibiting high cytotoxic activity against colon cancer cell lines. nih.gov Mechanistic studies indicated that these compounds could arrest the cell cycle at the G2/M phase and induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2. nih.gov Similarly, new propargyloxy derivatives of flavonoids like fisetin (B1672732) have demonstrated anticancer activity by affecting the cell cycle and increasing apoptosis in head and neck cancer cell lines. mdpi.com
The search for new anticancer agents has also led to the synthesis and evaluation of phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine, a known anticancer drug. nih.gov Certain N-alkyl phosphoramidate derivatives displayed remarkable activity in various human cancer cell lines, including cervical, breast, and liver cancer. nih.gov Quinazoline (B50416) derivatives have also been investigated, with some showing cytotoxic effects on HeLa cells by inducing morphological changes and necrosis. nih.gov
The following table provides a summary of the cytotoxic activity of selected synthesized analogues:
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | Reference |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS), NCI-H460 (Lung), SNB-75 (CNS) | Significant anticancer activity | mdpi.com |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | Induces apoptosis, inhibits cell migration | nih.gov |
| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon) | High cytotoxic activity, cell cycle arrest at G2/M, induces apoptosis | nih.gov |
| Propargyloxy derivative of fisetin | A-253, FaDu (Head and Neck) | Increases apoptosis, affects cell cycle | mdpi.com |
| N-ethyl phosphoramidate of 3'-BOC-FdU (9b) | HeLa, KB, MCF-7, HepG2, 143B | Remarkable cytotoxic activity | nih.gov |
| 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govresearchgate.nettriazolo[4,3-c] quinazoline | HeLa (Cervical) | Cytotoxic, induces necrosis | nih.gov |
Herbicidal Efficacy Studies of Related Derivatives
Derivatives of nitrophenols and related halogenated aromatic compounds have been investigated for their herbicidal properties. The structural features of this compound, with its substituted phenyl ring, are found in various classes of herbicides.
One area of research has focused on substituted nitrodiphenyl ethers, which are known to have herbicidal activity. google.com The positioning of substituents on the phenyl rings is critical for their efficacy. researchgate.net For example, in the acifluorfen-methyl (B165782) structure, moving the CF3 group from the para to the meta position resulted in a complete loss of herbicidal activity. researchgate.net
Another class of compounds, 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives, has been studied as peroxidizing herbicides. researchgate.net These compounds act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (Protox). Certain substitutions, such as a diallyl or a 3-nitro group, showed selective herbicidal activity against barnyard grass. researchgate.net In greenhouse pot tests, a related compound, 3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione (KPP-314), exhibited excellent activity against annual lowland weeds in rice with a good safety margin. researchgate.net
Furthermore, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have been designed and synthesized as potential synthetic auxin herbicides. nih.gov Many of these compounds demonstrated significant root growth inhibition of Brassica napus and post-emergence inhibitory effects on broadleaf weeds like Amaranthus retroflexus L. nih.gov
The following table summarizes the herbicidal activity of some related derivatives:
| Compound/Derivative Class | Target Weeds | Mode of Action/Activity | Reference |
| 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives | Barnyard grass (Echinochloa crus-galli) | Selective herbicidal activity, Protox inhibition | researchgate.net |
| 3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione (KPP-314) | Annual lowland weeds | Pre- and post-emergence activity | researchgate.net |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus, Amaranthus retroflexus L. | Root growth inhibition, post-emergence inhibition | nih.gov |
Development of Bioactive Molecules (e.g., antineoplastic agents, angiogenesis inhibitors)
The structural framework of this compound serves as a valuable starting point for the development of more complex bioactive molecules, including antineoplastic (anticancer) agents. nih.gov The synthesis of novel compounds based on this and related phenolic structures is an active area of research in medicinal chemistry. tsijournals.com
The development of antineoplastic agents often involves the synthesis of derivatives that can induce apoptosis or inhibit cell proliferation in cancer cells. nih.gov For instance, phenol derivatives have been investigated for their cytotoxic effects against human osteosarcoma cells, with some compounds showing potential as chemotherapeutic agents by inducing apoptosis. nih.gov
The synthesis of pyrimidine derivatives with aryl urea moieties is another approach to developing new anticancer agents. nih.gov These compounds have been shown to exhibit cytotoxic activity and induce apoptosis in cancer cell lines, suggesting that the pyrimidine-urea scaffold could be a template for designing new antineoplastic drugs. nih.gov
Furthermore, research into quinazoline derivatives has identified compounds with cytotoxic activity against human tumor cell lines. nih.gov A newly synthesized quinazoline derivative, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govresearchgate.nettriazolo[4,3-c] quinazoline, was found to be effective in primary cytotoxic screenings and acted cytotoxically on HeLa cells. nih.gov
The development of bioactive molecules extends beyond direct cytotoxicity. For example, some thiazolidin-4-one derivatives, which can be synthesized from related chloro-fluoro-anilines, have been investigated for a wide range of biological activities, including anticancer effects. tsijournals.com
Environmental Fate and Bioremediation Strategies for Halogenated Nitrophenols
Environmental Distribution and Persistence of Chlorofluoronitrophenols
Chlorofluoronitrophenols belong to a larger group of halogenated nitroaromatic compounds that are recognized as persistent environmental pollutants. d-nb.infofrontiersin.org These substances are primarily introduced into the environment through industrial effluents from the manufacturing of dyes, pesticides, and pharmaceuticals. d-nb.infobkkchildrenmuseum.comnih.gov Once released, their persistence is enhanced by the presence of electron-withdrawing chloro and nitro groups on the aromatic ring, which makes them resistant to microbial attack. nih.gov
The environmental fate of nitrophenols is influenced by processes like photolysis and biodegradation. cdc.gov In aquatic environments, their half-life can range from days to several months, while in soil, biodegradation is a key process, with half-lives varying from a few days to over a month depending on conditions. cdc.gov Due to their non-volatility and long half-lives, compounds like 2-chloro-5-nitrophenol (B15424) (2C5NP) are considered long-lived pollutants. frontiersin.org The primary sources of these compounds are anthropogenic, with no evidence of natural formation. cdc.gov Improper disposal and industrial waste are major contributors to their environmental contamination. d-nb.inforesearchgate.net
Microbial Degradation Pathways and Biotransformation Studies
The bioremediation of halogenated nitrophenols is considered a cost-effective and environmentally sound approach compared to physicochemical methods. d-nb.infonih.gov It leverages the metabolic capabilities of various microorganisms to transform or completely mineralize these toxic compounds. nih.gov
Fungi, particularly filamentous fungi like Caldariomyces fumago, offer a promising strategy for the bioremediation of halogenated nitroaromatic compounds. mdpi.com These fungi possess extensive mycelial networks that enhance contact time between their enzymes and the pollutants, improving degradation efficiency. mdpi.com
Studies have shown that Caldariomyces fumago can effectively degrade halogenated nitrophenols. It has demonstrated the ability to degrade over 50% of 2-chloro-4-nitrophenol (B164951) (2C4NP) within 24 hours and over 80% of 5-fluoro-2-nitrophenol (B146956) (5F2NP) within 48 hours. mdpi.com This fungus is capable of degrading high concentrations of these compounds, up to 1 mM for chlorinated and 12 mM for fluorinated nitrophenols. mdpi.comresearchgate.net Importantly, ecotoxicology tests have confirmed a significant reduction in the toxicity of the parent compounds after fungal treatment, with reductions of 77% and 85% for chlorinated and fluorinated compounds, respectively. mdpi.comresearchgate.net The degradation process by C. fumago involves dehalogenation in an aerobic environment, highlighting its potential to break down highly recalcitrant substances. mdpi.com
Table 1: Fungal Degradation of Halogenated Nitrophenols by Caldariomyces fumago
| Compound | Degradation Efficiency | Timeframe | Toxicity Reduction |
|---|---|---|---|
| 2-chloro-4-nitrophenol (2C4NP) | >50% | 24 hours | 77% |
| 5-fluoro-2-nitrophenol (5F2NP) | >80% | 48 hours | 85% |
Numerous bacterial strains have been isolated and characterized for their ability to degrade chloronitrophenols, often utilizing them as a sole source of carbon and energy. d-nb.infonih.gov The degradation mechanisms can involve oxidative or reductive pathways, where the nitro group is either removed oxidatively or reduced to an amino group. nih.gov
Cupriavidus sp. strain CNP-8 : This strain was isolated from pesticide-contaminated soil and can utilize 2-chloro-5-nitrophenol (2C5NP) via a partial reductive pathway. nih.gov It has also been shown to degrade 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP). semanticscholar.org The degradation of 2C5NP by strain CNP-8 is concentration-dependent. nih.gov The bacterium employs different catabolic pathways for different isomers; it uses a partial reductive pathway for meta-nitrophenols and an oxidative pathway for para-nitrophenols. semanticscholar.org
Bacillus sp. strain MW-1 : This marine bacterial strain can decolorize and biotransform 4-chloro-2-nitrophenol (B165678) (4C2NP). nih.gov The degradation by this strain requires an additional carbon source. nih.govresearchgate.net The transformation process involves the reduction of the nitro group and subsequent molecular rearrangement. researchgate.net
The biodegradation of chloronitrophenols proceeds through various intermediate compounds, the identification of which is crucial for elucidating the degradation pathways.
In the degradation of 4-chloro-2-nitrophenol (4C2NP) by Exiguobacterium sp. PMA , metabolites identified include 4-chloro-2-aminophenol (4C2AP) and 2-aminophenol (B121084) (2AP). nih.govresearchgate.net
The marine Bacillus sp. strain MW-1 transforms 4C2NP into 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and ultimately into 5-chloro-2-methylbenzoxazole. nih.govresearchgate.net
Rhodococcus imtechensis strain RKJ300 degrades 2-chloro-4-nitrophenol (2C4NP) via the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460) as intermediates. nih.gov
The degradation of 2-chloro-5-nitrophenol (2C5NP) by Cupriavidus sp. strain CNP-8 proceeds through the intermediate 2-chloro-5-nitrosophenol. frontiersin.org
In Gram-negative bacteria, degradation of p-nitrophenol often proceeds via hydroquinone as a ring-cleavage substrate, while Gram-positive bacteria typically use a pathway involving 1,2,4-benzenetriol. nih.gov The accumulation of intermediates like catechol can sometimes have an inhibitory effect on the catabolic genes. researchgate.net
Table 2: Identified Metabolites in the Bacterial Degradation of Chloronitrophenols
| Original Compound | Bacterial Strain | Identified Metabolites/Intermediates |
|---|---|---|
| 4-chloro-2-nitrophenol (4C2NP) | Exiguobacterium sp. PMA | 4-chloro-2-aminophenol, 2-aminophenol |
| 4-chloro-2-nitrophenol (4C2NP) | Bacillus sp. MW-1 | 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole |
| 2-chloro-4-nitrophenol (2C4NP) | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone |
| 2-chloro-5-nitrophenol (2C5NP) | Cupriavidus sp. CNP-8 | 2-chloro-5-nitrosophenol, 2-chloro-5-hydroxylaminophenol |
Kinetic analysis provides insights into the efficiency and rate of biodegradation processes.
Cupriavidus sp. strain CNP-8 degrades 2-chloro-5-nitrophenol (2C5NP) with a maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹. nih.gov For 2,6-dichloro-4-nitrophenol (2,6-DCNP), the same strain exhibited a specific growth rate of 0.124 h⁻¹, a half-saturation constant (Ks) of 0.038 mM, and an inhibition constant (Ki) of 0.42 mM. semanticscholar.org
Exiguobacterium sp. PMA can degrade 4C2NP up to a concentration of 0.6 mM. nih.govresearchgate.net
In microcosm studies, Exiguobacterium sp. PMA achieved complete removal of 100 ppm of 4C2NP in sterile soil within 12 days. researchgate.net
The degradation kinetics can be influenced by the substrate concentration. For instance, the degradation of p-nitrophenol by an engineered E. coli strain showed a lag period of 8 hours when the initial concentration was increased to 5 mM. d-nb.info
Ecotoxicological Assessments and Environmental Risk Mitigation
Halogenated nitrophenols are classified as toxic, and their presence in the environment poses risks to various organisms. mdpi.comd-nb.info Ecotoxicological tests are essential for evaluating the biological effects of these chemicals and their degradation products on ecosystems. nih.gov
Environmental risk mitigation strategies include preventing the release of these compounds through proper waste disposal and developing effective remediation technologies. bkkchildrenmuseum.comfishersci.com Bioremediation, using specialized microorganisms, is a key strategy for detoxifying contaminated sites. nih.govnih.gov Laboratory-scale soil microcosm studies have demonstrated that organisms like Rhodococcus imtechensis RKJ300 can effectively degrade mixtures of nitrophenols, indicating their potential for in situ bioremediation. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Chloro-5-fluoro-2-nitrophenol, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the precise arrangement of substituents on the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic effects of the substituents (nitro, chloro, fluoro, and hydroxyl groups). The coupling between adjacent protons, represented by coupling constants (J) in Hertz (Hz), provides information about their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The presence of six distinct signals would confirm the substitution pattern on the benzene (B151609) ring. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. For instance, the carbon atom attached to the nitro group will appear at a lower field (higher ppm value) compared to the other carbon atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.0 - 8.5 | Doublet, Doublet of doublets | J(H,H), J(H,F) |
| ¹³C | 110 - 160 | Singlet, Doublet (due to C-F coupling) | J(C,F) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-O, C-F, and C-Cl bonds.
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The strong asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F stretching vibration typically occurs in the range of 1000-1400 cm⁻¹, while the C-Cl stretching vibration is found in the 600-800 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
For comparison, the IR spectrum of the related compound 4-fluoro-2-nitrophenol (B1295195) shows characteristic absorptions for its functional groups. nist.gov Similarly, IR spectra for 4-chloro-2-nitrophenol (B165678) are available and provide a reference for the expected peak positions of the chloro and nitro functional groups. nih.govchemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Nitro N-O | Asymmetric Stretching | 1520 - 1560 |
| Nitro N-O | Symmetric Stretching | 1345 - 1385 |
| Aromatic C-H | Stretching | > 3000 |
| C-F | Stretching | 1000 - 1400 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₆H₃ClFNO₃), the expected monoisotopic mass is approximately 190.9785 Da. uni.lualfa-chemistry.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ having approximately one-third the intensity of the [M]⁺ peak, which is characteristic of a single chlorine atom.
Fragmentation analysis provides further structural information. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) or the hydroxyl group (OH). The fragmentation pattern of this compound would be influenced by the presence of the halogen substituents. Predicted collision cross-section (CCS) values for various adducts of the molecule can also be calculated to aid in its identification. uni.lu
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 190.97800 |
| [M+H]⁺ | 191.98583 |
| [M+Na]⁺ | 213.96777 |
| [M-H]⁻ | 189.97127 |
Data sourced from PubChemLite. uni.lu
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC analysis, HPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used methods.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For the analysis of phenols, derivatization is often employed to increase volatility and improve peak shape. researchgate.netnih.gov However, underivatized phenols can also be analyzed directly. In the case of this compound, a GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. An electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) would be suitable for detecting this compound due to the presence of electronegative atoms. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. For the analysis of aromatic compounds like this compound, a reversed-phase HPLC method is commonly used. rsc.orgwur.nl This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection is typically achieved using a UV-Vis or diode array detector (DAD), as aromatic compounds absorb UV light. The purity of this compound is often reported as ≥98% as determined by GC or HPLC. halochem.comchemimpex.com
Interactive Data Table: Typical Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | Capillary column (e.g., DB-5) | Helium or Hydrogen | ECD or NPD |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water | UV-Vis or DAD |
Computational Chemistry and Cheminformatics in Compound Analysis
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 4-chloro-5-fluoro-2-nitrophenol. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons within the molecule and its propensity to participate in chemical reactions.
The molecular structure of this compound features a benzene (B151609) ring substituted with a hydroxyl group (-OH), a nitro group (-NO2), a chlorine atom (-Cl), and a fluorine atom (-F). The relative positions of these substituents significantly influence the compound's electronic properties and reactivity. The nitro group is situated para to the hydroxyl group, while the chlorine and fluorine atoms are in the ortho and meta positions, respectively.
Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. For nitrophenol derivatives, these parameters are important indicators of their toxicological effects. nih.gov
The presence of the electron-withdrawing fluorine atom in this compound is expected to lower its pKa compared to non-fluorinated analogs, thereby increasing its acidity. Furthermore, this fluorine substitution enhances the molecule's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. Computational tools can be used to predict properties like the octanol-water partition coefficient (logP), which for this compound is estimated to be around 2.1, suggesting moderate bioavailability.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₃ | guidechem.comalfa-chemistry.comscbt.com |
| Molecular Weight | 191.54 g/mol | scbt.com |
| XLogP3-AA | 2.7 | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Topological Polar Surface Area | 66 Ų | guidechem.com |
| Monoisotopic Mass | 190.9785488 Da | guidechem.com |
This table is interactive. Click on the headers to sort the data.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.gov These methods are instrumental in drug discovery and toxicology for predicting the binding affinity and mechanism of action of a compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This information can help to understand the biological activity of the compound. For instance, in the context of antidiabetic research, docking studies have been used to evaluate the interaction of nitrophenyl derivatives with enzymes like α-glucosidase and α-amylase. nih.govnih.gov The results of such studies, often expressed as a docking score, indicate the strength of the interaction. nih.govnih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of the ligand-protein complex and the nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For example, the root-mean-square deviation (RMSD) of the complex during a simulation can indicate its stability. nih.gov
In the case of this compound, MD simulations could be employed to study its interaction with enzymes like nitroreductases, focusing on the orientation of the nitro group to predict its redox potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govdergipark.org.tr QSAR models are widely used in toxicology and drug discovery to predict the efficacy and potential toxicity of new chemical entities, thereby reducing the need for extensive animal testing. nih.gov
The development of a QSAR model involves several steps, including the selection of a set of compounds with known biological activities, the calculation of molecular descriptors for these compounds, and the use of statistical methods to build and validate a predictive model. mdpi.com Descriptors can include electronic properties (e.g., HOMO and LUMO energies), physicochemical properties (e.g., logP), and topological indices. nih.govdergipark.org.tr
For nitroaromatic compounds, QSAR studies have shown that parameters like HOMO and LUMO energies, the octanol-water partition coefficient (Kow), and various electronic and structural descriptors are highly relevant to their toxicity. nih.govdergipark.org.tr Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical methods used to develop QSAR models for predicting the toxicity of phenols and their derivatives. researchgate.net
Future Research Perspectives and Emerging Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 4-Chloro-5-fluoro-2-nitrophenol and its derivatives is a critical area of research, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. scbt.com
Future research will likely focus on several key areas to improve the synthesis of this and related compounds. One promising avenue is the exploration of greener solvents and catalysts to minimize the environmental impact of the manufacturing process. Additionally, the development of continuous flow manufacturing processes offers the potential for improved safety, efficiency, and scalability compared to traditional batch methods. A patent for the preparation of the related compound 4-chloro-2-fluoro-5-nitroacetophenone highlights the importance of finding cost-effective and readily available starting materials. google.com The synthesis of related compounds, such as 5-chloro-2-nitrophenol, has been achieved through the reaction of 2,4-dichloronitrobenzene (B57281) with an excess of alkali metal hydroxide (B78521) in the presence of aprotic polar solvents. google.com Another patented method involves the use of activated carbon to purify 4-chloro-2-nitrophenol (B165678) during its synthesis, suggesting that future methodologies for this compound could incorporate similar purification strategies to enhance product quality. google.com
| Synthetic Approach | Description | Potential for Sustainability |
| Catalytic Nitration | Utilizing solid acid catalysts or other recyclable catalysts to introduce the nitro group, reducing the need for strong acids. | High |
| Flow Chemistry | Continuous synthesis in microreactors, allowing for precise control of reaction parameters and minimizing waste. | High |
| Biocatalysis | Employing enzymes to carry out specific steps in the synthesis, offering high selectivity and mild reaction conditions. | High |
| Solvent-Free Reactions | Conducting reactions in the absence of traditional organic solvents to reduce environmental impact. | High |
Deeper Elucidation of Biochemical and Pharmacological Mechanisms
While this compound has been noted for its potential biological activities, particularly in the antimicrobial and anti-inflammatory domains, the specific biochemical and pharmacological mechanisms remain largely unexplored. Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent.
Future research should prioritize the identification of specific molecular targets, such as enzymes or receptors, with which this compound interacts. In-depth toxicological studies are also essential to determine its safety profile and potential for adverse effects. nih.govcdc.gov For instance, studies on the related compound 4-chloro-2-nitrophenol indicate that it can be a skin and eye irritant. nih.gov The toxicological profile of nitrophenols, in general, is an area of active investigation, with a need for more comprehensive data on their potential health effects. nih.govcdc.gov
A key area of investigation will be the metabolic fate of this compound in biological systems. Understanding how it is metabolized and whether its metabolites have any biological activity or toxicity is critical for its safe and effective use. The reduction of the nitro group is a common metabolic pathway for nitrophenols, and this can lead to the formation of more reactive species.
Rational Design of Highly Selective Therapeutic and Agrochemical Agents
The unique chemical structure of this compound makes it a valuable scaffold for the rational design of new therapeutic and agrochemical agents. The presence of multiple functional groups allows for a variety of chemical modifications to fine-tune its biological activity and selectivity.
In the realm of therapeutic agents, the anti-inflammatory and antimicrobial properties of this compound could be optimized through targeted chemical modifications. For example, the synthesis of derivatives with altered lipophilicity or electronic properties could lead to compounds with enhanced potency and reduced off-target effects. The use of 4-chloro-2-fluoro-5-nitroacetophenone, a related compound, as a key intermediate in the preparation of the antiviral drug peramivir, suggests that this compound could also serve as a building block for other complex pharmaceuticals. google.com
In agriculture, this compound could be used as a starting point for the development of new herbicides or pesticides. By systematically modifying its structure, it may be possible to design compounds that are highly effective against specific pests or weeds while being safe for non-target organisms and the environment.
Innovations in Bioremediation Technologies for Environmental Pollutants
The widespread use of halogenated nitrophenols in industry and agriculture has led to their emergence as environmental pollutants. mdpi.com Developing effective and sustainable methods for their remediation is a critical challenge. Bioremediation, which utilizes microorganisms to break down or detoxify pollutants, offers a promising and environmentally friendly approach.
Research has shown that various microorganisms, including bacteria and fungi, are capable of degrading halogenated nitrophenols. mdpi.comresearchgate.net For example, some fungi have been identified that can effectively degrade chlorinated and fluorinated nitrophenols. mdpi.com Future research in this area should focus on identifying and characterizing novel microbial strains with a high capacity for degrading this compound.
Innovations in bioremediation technologies could include the development of microbial consortia, where different species work together to achieve complete degradation of the pollutant. Genetic engineering techniques could also be employed to enhance the degradative capabilities of microorganisms. Furthermore, the use of bioreactors and other engineered systems could help to optimize the conditions for bioremediation and improve its efficiency.
| Microorganism Type | Potential for Bioremediation | Examples of Related Compound Degradation |
| Bacteria | High | Degradation of 4-chloro-2-nitrophenol by Bacillus sp. sigmaaldrich.com |
| Fungi | High | Degradation of chlorinated and fluorinated nitrophenols by various fungal species. mdpi.com |
| Algae | Moderate | Potential for uptake and metabolism of nitrophenols. |
| Yeast | Moderate | Some yeast species have shown the ability to degrade aromatic compounds. |
Integration of Advanced Analytical and Computational Approaches
The study of this compound will greatly benefit from the integration of advanced analytical and computational techniques. These tools can provide valuable insights into the compound's properties, behavior, and interactions at a molecular level.
Advanced analytical methods are needed for the sensitive and selective detection of this compound in various matrices, including environmental samples and biological tissues. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can provide the necessary sensitivity and specificity for these analyses. The development of novel sensors and biosensors for the rapid and on-site detection of this compound is another important area of future research.
Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound and in guiding the design of new derivatives. guidechem.com Molecular modeling techniques, such as quantum mechanics and molecular dynamics simulations, can be used to predict the compound's properties, study its interactions with biological targets, and elucidate its degradation pathways. acs.org For instance, computational studies can help to predict the toxicity of the compound and its metabolites, reducing the need for extensive animal testing.
| Technique | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its metabolites. |
| Mass Spectrometry (MS) | Identification and structural elucidation of the compound and its derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the chemical structure of the compound and its reaction products. |
| Quantum Mechanics (QM) | Calculation of electronic properties and reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulation of the compound's behavior in biological systems and its interaction with macromolecules. |
Q & A
Q. Q1. What are the recommended methods for synthesizing and characterizing 4-Chloro-5-fluoro-2-nitrophenol?
Answer:
- Synthesis : Standard routes involve electrophilic aromatic substitution (e.g., nitration of halogenated phenolic precursors). Chlorination and fluorination steps require precise control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination) to avoid over-substitution .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, IR for nitro (-NO₂) and hydroxyl (-OH) groups, and mass spectrometry (HRMS) for molecular weight validation (191.54 g/mol) . Purity (≥95%) can be verified via HPLC with UV detection at 254 nm .
Q. Q2. How should researchers handle solubility and storage challenges for this compound?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Prepare stock solutions in DMSO at 10 mM for biological assays, ensuring minimal moisture exposure .
- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition. Avoid prolonged exposure to light due to nitro group photolability .
Advanced Research Questions
Q. Q3. What are the key reactivity patterns of this compound in cross-coupling reactions?
Answer:
- Nitro Group Reactivity : The nitro group at position 2 can undergo reduction (e.g., catalytic hydrogenation with Pd/C) to form amino derivatives, useful in dye synthesis or as intermediates for heterocyclic compounds .
- Halogen Substitution : Chlorine and fluorine at positions 4 and 5 participate in Ullmann or Buchwald-Hartwig couplings. Use CuI or Pd catalysts for aryl-aryl bond formation, but note steric hindrance from adjacent substituents .
Q. Q4. How can computational modeling predict the compound’s behavior in biological systems?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitroreductases) using software like GROMACS. Focus on nitro group orientation for redox potential predictions .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and membrane permeability, suggesting moderate bioavailability. Validate experimentally via Caco-2 cell assays .
Q. Q5. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Answer:
- NMR Shifts : Discrepancies in aromatic proton shifts (δ 7.5–8.5 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃). Always report solvent and internal standards (e.g., TMS) .
- Mass Fragmentation : Variability in MS/MS patterns (e.g., m/z 191 → 145) may reflect ion source differences (ESI vs. EI). Cross-validate using high-resolution instruments .
Q. Q6. What strategies optimize its use as a precursor for fluorinated heterocycles?
Answer:
- Cyclization Reactions : React with thioureas or amidines under microwave irradiation (120°C, 30 min) to form benzoxazoles or quinazolines. Monitor fluorinated byproducts via ¹⁹F NMR .
- Protection/Deprotection : Protect the phenolic -OH with acetyl groups before functionalizing the nitro group. Deprotect with NaOH/MeOH post-reaction .
Methodological Challenges & Solutions
Q. Q7. How to address low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate Isolation : Purify intermediates (e.g., 4-chloro-5-fluoro-2-nitroanisole) via column chromatography (hexane:EtOAc, 3:1) before deprotection .
- Catalyst Optimization : Screen Pd/C ratios (5–10%) for nitro reductions. Additives like NH₄HCO₃ improve selectivity .
Q. Q8. What safety protocols are critical given its hazardous properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
